molecular formula C23H23NO6 B11148396 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11148396
M. Wt: 409.4 g/mol
InChI Key: AYASNHLOMBXWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound belonging to the class of coumarins, which are known for their diverse biological and pharmacological activities. Coumarins are benzopyrone derivatives that have been widely studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For example, the synthesis of similar compounds has been achieved using benzyl chloroformate and triethylamine in dichloromethane at room temperature . The reaction conditions may vary depending on the specific acylating agent and desired product.

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C23H23NO6/c25-21(29-19-12-10-18-11-13-22(26)30-20(18)15-19)9-5-2-6-14-24-23(27)28-16-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14,16H2,(H,24,27)

InChI Key

AYASNHLOMBXWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.